Synthetic Utility: Bifunctional Core Enables Consecutive Derivatization via Orthogonal Handles
Unlike the simpler and more common building block 3-iodo-7-azaindole (CAS 23616-57-1), which possesses only a single reactive handle (the iodine atom), 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a bifunctional molecule. It contains both a reactive 3-iodo group, primed for transition metal-catalyzed cross-coupling, and a 6-carboxylic acid group, available for orthogonal transformations such as amide coupling or esterification [1]. This dual functionality enables a consecutive, two-step derivatization strategy from a single building block, which is not possible with the mono-functional comparator. This structural advantage significantly streamlines the synthesis of complex molecular architectures and diverse compound libraries .
| Evidence Dimension | Number of Orthogonal Reactive Handles for Sequential Functionalization |
|---|---|
| Target Compound Data | 2 (3-iodo and 6-carboxylic acid) |
| Comparator Or Baseline | 3-iodo-7-azaindole (CAS 23616-57-1) with 1 handle (3-iodo group only) |
| Quantified Difference | Qualitative advantage: Enables a two-step, one-building-block diversification strategy that is structurally impossible with the mono-functional comparator |
| Conditions | Not applicable (based on chemical structure and known reactivity of functional groups) |
Why This Matters
This allows for the efficient, modular construction of diverse compound libraries, reducing the number of synthetic steps and time required compared to using mono-functional starting materials.
- [1] Kuujia. (n.d.). Cas no 1638768-26-9 (3-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid). View Source
